unc-4 protein - 146210-10-8

unc-4 protein

Catalog Number: EVT-1518094
CAS Number: 146210-10-8
Molecular Formula: C11H12O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The unc-4 gene was first identified in studies focusing on the genetic basis of locomotion and neuronal function in C. elegans. It belongs to the homeodomain family of transcription factors, characterized by a conserved DNA-binding domain that allows it to regulate target genes involved in neuronal differentiation and synaptic specificity .

Synthesis Analysis

Methods and Technical Details

The synthesis of UNC-4 protein involves standard molecular biology techniques such as polymerase chain reaction (PCR) amplification, cloning into expression vectors, and transformation into host organisms for protein expression. The protein can be expressed in Escherichia coli or other suitable systems, followed by purification using affinity chromatography techniques. For example, constructs of the unc-4 gene can be cloned into vectors that facilitate the expression of tagged versions of the protein, allowing for easier purification and characterization .

Molecular Structure Analysis

Structure and Data

UNC-4 contains a homeodomain that is critical for its function as a transcription factor. The homeodomain is typically about 60 amino acids long and is responsible for DNA binding. Structural analyses have shown that mutations within this domain can disrupt its ability to bind DNA or interact with corepressors like UNC-37, which are essential for its repressive activities on target genes .

Data from various studies indicate that specific amino acid residues within the homeodomain are crucial for maintaining UNC-4's structural integrity and functional interactions. For instance, mutations such as L121F have been identified as temperature-sensitive changes that affect protein stability and function .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving UNC-4 occur during its interaction with DNA and other proteins. These include:

  • DNA Binding: The homeodomain facilitates specific binding to target gene promoters.
  • Protein-Protein Interactions: UNC-4 interacts with UNC-37 through conserved motifs, forming a complex that represses VB-specific genes in motor neurons.

These interactions are often analyzed using techniques such as electrophoretic mobility shift assays (EMSA) to study binding affinities and co-immunoprecipitation assays to confirm protein interactions .

Mechanism of Action

Process and Data

UNC-4 functions primarily through transcriptional repression. It binds to specific DNA sequences in the promoters of target genes, often in conjunction with UNC-37. This binding inhibits the expression of genes that would otherwise promote alternative neurotransmitter fates or synaptic connections.

Research indicates that UNC-4's repressive action is critical during postmitotic neuron development, influencing synaptic tiling patterns by preventing inappropriate synaptic connections between motor neurons . The mechanism involves both direct DNA binding and recruitment of corepressors that modify chromatin structure to suppress transcription.

Physical and Chemical Properties Analysis

Physical Properties

UNC-4 is generally characterized by its solubility in aqueous buffers commonly used in molecular biology. Its stability can be affected by temperature changes, with certain mutations leading to temperature-sensitive phenotypes.

Chemical Properties

As a protein, UNC-4 exhibits properties typical of homeodomain proteins:

  • Molecular Weight: Approximately 30 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications.

Studies have shown that post-translational modifications may further influence its activity and interactions within neuronal contexts .

Applications

Scientific Uses

UNC-4 serves as an important model for studying transcriptional regulation in developmental biology, particularly within neural contexts. Its role in specifying neurotransmitter identity makes it a valuable target for research into neurodevelopmental disorders and potential therapeutic interventions.

Additionally, studies on UNC-4 contribute to understanding broader principles of gene regulation by homeobox proteins, which have implications across various species beyond C. elegans. This research can inform approaches to manipulate neuronal identity and connectivity for regenerative medicine applications .

Molecular Characterization of UNC-4 Protein

Structural Features of UNC-4

Homeodomain Architecture and DNA-Binding Motifs

UNC-4 belongs to the homeodomain family of transcription factors, characterized by a conserved 60-amino acid DNA-binding motif. This homeodomain adopts a helix-turn-helix structure that enables sequence-specific DNA recognition. In Caenorhabditis elegans, UNC-4's homeodomain is critical for regulating synaptic specificity genes in motor neurons [1] [4]. Mutational analyses reveal that single amino acid substitutions (e.g., missense mutations) within this domain disrupt DNA binding, leading to miswiring of VA motor neurons. The homeodomain shares 100% sequence identity with its ortholog in C. briggsae, underscoring its functional importance [1].

Nuclear Localization and Transcriptional Repression Domains

UNC-4 functions as a transcriptional repressor localized to the nucleus of VA motor neurons. Its carboxy-terminal region harbors a 23-residue eh1 repressor domain (Engrailed homology 1), which mediates physical interaction with the Groucho-like corepressor UNC-37 [1]. This eh1 domain is conserved across nematodes and vertebrates and is essential for UNC-4's repressor activity. Key features include:

  • UNC-37 Binding: The eh1 domain directly binds UNC-37's WD40 repeats. Missense mutations in eh1 (e.g., unc-4(e120)) disrupt this interaction, abolishing repression [1].
  • Wnt Antagonism: UNC-4 represses canonical Wnt signaling by inhibiting expression of Frizzled receptors (mig-1, mom-5) in VA neurons. This prevents ectopic activation of the Wnt-responsive gene ceh-12 (HB9 homolog), which drives VB-specific synaptogenesis [5] [6].

Table 1: Functional Domains of UNC-4 Protein

DomainPositionFunctionConservation
HomeodomainCentralDNA binding; gene regulation100% in nematodes
eh1 repressorC-terminalBinds UNC-37/Groucho; repression activity97% in C. briggsae
Wnt-antagonisticN-terminalSuppresses Frizzled receptor expressionVertebrate homologs (e.g., MNX1)

Evolutionary Conservation Across Species

Orthologs in Drosophila melanogaster, Caenorhabditis elegans, and Vertebrates

UNC-4 orthologs exhibit conserved roles in neuronal specification across bilaterians:

  • C. elegans: Determines synaptic input specificity in VA motor neurons by repressing VB genes (e.g., ceh-12) [1] [6].
  • Drosophila melanogaster: Regulates neurotransmitter identity (cholinergic vs. GABAergic) in lineage 11A neurons and flight-related behavior in lineage 7B. Also promotes proprioceptive organ development [2].
  • Vertebrates: The mouse UNC-4 homolog (MNX1/HB9) specifies motor neuron fates in the spinal cord. Loss of MNX1 causes ectopic expression of VB-like genes, mirroring unc-4 mutant phenotypes [1] [6].

Table 2: Functional Conservation of UNC-4 Orthologs

SpeciesOrthologKey FunctionPhenotype of Loss
C. elegansUNC-4Represses VB genes in VA neuronsBackward locomotion defects
D. melanogasterUnc-4Specifies cholinergic fates; flight behaviorNeurotransmitter switching; flight defects
MouseMNX1 (HB9)Motor neuron specificationAltered synaptic connectivity

Neofunctionalization of UNC-4-Derived Genes (e.g., OdsH Speciation Gene)

A notable example of neofunctionalization is the Odysseus (OdsH) gene in Drosophila, derived from an ancestral unc-4 duplication. Key evolutionary transitions include:

  • Origin: Duplication occurred ~62 MYA (earlier than previously thought), with OdsH evolving under positive selection [2].
  • Neofunctionalization: OdsH acquired male reproductive functions, including hybrid sterility in crosses between D. mauritiana and D. simulans. Mutations in its DNA-binding domain cause incompatibility [2].
  • Functional Divergence: Unlike UNC-4, OdsH lost ancestral roles in motor circuit assembly but gained testis-specific expression. This shift highlights how gene duplication enables subfunctionalization in neuronal development and reproduction [2].

Chemical Compounds Mentioned

Properties

CAS Number

146210-10-8

Product Name

unc-4 protein

Molecular Formula

C11H12O

Synonyms

unc-4 protein

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